molecular formula C12H13NO3 B1269992 {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid CAS No. 832681-49-9

{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid

Cat. No.: B1269992
CAS No.: 832681-49-9
M. Wt: 219.24 g/mol
InChI Key: BVWJWGOECZCPCT-UHFFFAOYSA-N
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Description

{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid is a synthetic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is characterized by the presence of a cyclopropylcarbonyl group attached to an amino group, which is further connected to a phenylacetic acid moiety.

Preparation Methods

The synthesis of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid typically involves the following steps:

    Amination: The attachment of an amino group to the cyclopropylcarbonylated intermediate.

    Phenylacetic Acid Formation: The final step involves the formation of the phenylacetic acid moiety through a series of reactions, including esterification and hydrolysis.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained .

Chemical Reactions Analysis

{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: As a member of the NSAID family, it is investigated for its potential therapeutic uses in treating pain and inflammation.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar compounds to {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid include other NSAIDs such as:

    Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: Known for its longer duration of action compared to ibuprofen.

    Diclofenac: Often used for its potent anti-inflammatory effects.

What sets this compound apart is its unique cyclopropylcarbonyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-[4-(cyclopropanecarbonylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(15)7-8-1-5-10(6-2-8)13-12(16)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWJWGOECZCPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361392
Record name {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832681-49-9
Record name {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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